molecular formula C18H16N2O B214180 3-methyl-N-(2-methylquinolin-8-yl)benzamide

3-methyl-N-(2-methylquinolin-8-yl)benzamide

Cat. No. B214180
M. Wt: 276.3 g/mol
InChI Key: WVSRUEICROLNKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-N-(2-methylquinolin-8-yl)benzamide, also known as Cmpd-1, is a chemical compound that has been gaining attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of quinoline-based molecules and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 3-methyl-N-(2-methylquinolin-8-yl)benzamide involves its ability to target specific proteins and enzymes in cells. Studies have shown that this compound can inhibit the activity of various kinases, which are important in regulating cell growth and proliferation. Additionally, this compound has been shown to induce the production of reactive oxygen species, which can lead to apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 3-methyl-N-(2-methylquinolin-8-yl)benzamide can have various biochemical and physiological effects on cells. This compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, this compound has been shown to inhibit the activity of various kinases, which can lead to a decrease in cell proliferation. Furthermore, this compound has been shown to induce the production of reactive oxygen species, which can lead to oxidative stress in cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-methyl-N-(2-methylquinolin-8-yl)benzamide in lab experiments is its potential therapeutic applications. This compound has been shown to have promising results in treating cancer and neurodegenerative diseases. Additionally, this compound is relatively easy to synthesize using various methods.
One of the limitations of using 3-methyl-N-(2-methylquinolin-8-yl)benzamide in lab experiments is its potential toxicity. Studies have shown that this compound can induce oxidative stress in cells, which can lead to cell death. Additionally, this compound has been shown to have potential side effects such as liver damage.

Future Directions

There are various future directions for the use of 3-methyl-N-(2-methylquinolin-8-yl)benzamide in scientific research. One direction is to further investigate its potential therapeutic applications in cancer treatment and neurodegenerative diseases. Additionally, further studies can be conducted to determine the optimal dosage and administration of this compound in lab experiments. Furthermore, studies can be conducted to investigate the potential side effects and toxicity of this compound. Finally, future research can focus on synthesizing analogs of this compound to determine their potential therapeutic applications.

Synthesis Methods

The synthesis of 3-methyl-N-(2-methylquinolin-8-yl)benzamide has been reported in various scientific studies. One of the most common methods involves the reaction of 2-methyl-8-nitroquinoline with 3-aminobenzamide in the presence of a reducing agent such as iron powder or tin chloride. The resulting product is then purified using column chromatography to obtain the final compound.

Scientific Research Applications

3-methyl-N-(2-methylquinolin-8-yl)benzamide has been shown to have potential therapeutic applications in various scientific studies. One of the most promising applications is its role in cancer treatment. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, this compound has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

Product Name

3-methyl-N-(2-methylquinolin-8-yl)benzamide

Molecular Formula

C18H16N2O

Molecular Weight

276.3 g/mol

IUPAC Name

3-methyl-N-(2-methylquinolin-8-yl)benzamide

InChI

InChI=1S/C18H16N2O/c1-12-5-3-7-15(11-12)18(21)20-16-8-4-6-14-10-9-13(2)19-17(14)16/h3-11H,1-2H3,(H,20,21)

InChI Key

WVSRUEICROLNKW-UHFFFAOYSA-N

SMILES

CC1=NC2=C(C=CC=C2NC(=O)C3=CC(=CC=C3)C)C=C1

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC=CC3=C2N=C(C=C3)C

Origin of Product

United States

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